molecular formula C19H16O3S B13891042 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene

1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene

Cat. No.: B13891042
M. Wt: 324.4 g/mol
InChI Key: XCPPWXJUJWOFOF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a phenoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene typically involves the sulfonylation of a benzene derivative followed by the introduction of a phenoxymethyl group. One common method includes the reaction of benzenesulfonyl chloride with a benzene derivative under basic conditions to form the sulfonylated product. This is followed by a nucleophilic substitution reaction where the phenoxymethyl group is introduced.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonyl compounds.

    Phenoxymethyl Benzene: A related compound with similar structural features but lacking the sulfonyl group.

Uniqueness: 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene is unique due to the presence of both the benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C19H16O3S

Molecular Weight

324.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(phenoxymethyl)benzene

InChI

InChI=1S/C19H16O3S/c20-23(21,18-9-5-2-6-10-18)19-13-11-16(12-14-19)15-22-17-7-3-1-4-8-17/h1-14H,15H2

InChI Key

XCPPWXJUJWOFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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